N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide consists of a quinoline ring system with an ethyl group and a fluorobenzamide moiety. The specific arrangement of atoms and functional groups determines its properties and potential applications .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has shown methods for the synthesis of quinoline derivatives, which are important in several drug compounds. A study by Bunce, Lee, and Grant (2011) described a method to prepare ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a structure similar to the compound , in high yields (Bunce, Lee, & Grant, 2011).
Biological and Pharmacological Applications
Antimycobacterial Properties : A 2020 study reported on the antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Venugopala et al., 2020).
Neurotropic Properties : Research on neurotropic properties of related quinoline compounds has been conducted. A study by Podolsky, Shtrygol’, and Zubkov (2017) found that certain quinoline derivatives exhibit anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting their potential in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
Fluorescent Indicators : The compound's potential use as a fluorescent indicator, especially in calcium signaling, has been explored. Grynkiewicz, Poenie, and Tsien (1985) synthesized highly fluorescent indicators for studying cytosolic free Ca2+ (Grynkiewicz, Poenie, & Tsien, 1985).
Environmental and Analytical Applications
Chemosensors in Aqueous Media : The use of quinoline derivatives as chemosensors in aqueous solutions has been reported. Kim et al. (2016) discussed a chemosensor based on quinoline for detecting Zn2+ ions in water (Kim et al., 2016).
Anticancer Activity : The anticancer properties of synthetic makaluvamine analogues, related to quinoline derivatives, were studied by Wang et al. (2009). They found that certain compounds were potent inducers of apoptosis in breast cancer cell lines (Wang et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12-6-7-13(2)18-17(12)11-15(20(25)23-18)8-9-22-19(24)14-4-3-5-16(21)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCTVHBXSKMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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